1-Bromo-2-chloro-1,1,2-trifluorobutane

Overview

Description

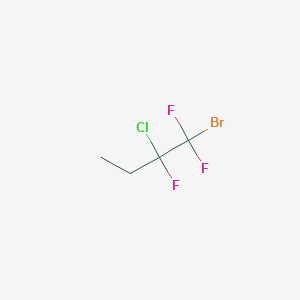

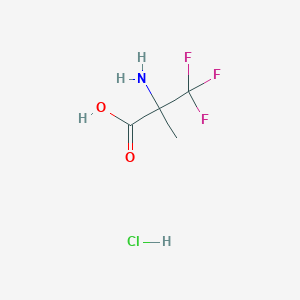

1-Bromo-2-chloro-1,1,2-trifluorobutane is a chemical compound with the molecular formula C4H5BrClF3 . It has an average mass of 225.435 Da and a monoisotopic mass of 223.921524 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), bromine (Br), chlorine (Cl), and fluorine (F) atoms . The exact arrangement of these atoms in the molecule determines its physical and chemical properties.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are determined by its molecular structure . Unfortunately, specific details about these properties are not available in the sources I found.Scientific Research Applications

Vibration Spectra and Rotational Isomerism

Research on similar halogenated compounds provides insights into the vibrational spectra and rotational isomerism, which are foundational for understanding the physical and chemical properties of 1-Bromo-2-chloro-1,1,2-trifluorobutane. Studies on 1-chloro-, 1-bromo-, and 1-iodobutanes have elucidated their gaseous, liquid, glassy, and crystalline states through Raman and infrared spectra measurements. Such investigations help in calculating normal vibration frequencies and understanding the rotational isomerism based on spectral observations, which could be relevant for studying the subject compound (Ogawa et al., 1978).

Synthesis and Applications in Organic Chemistry

The synthesis and application of halogenated enolates, including those related to this compound, have been explored for the practical access to perhalogenated ketones and alkenes. Sequential chlorination/fluorination techniques have been employed to synthesize ketones and alkenes featuring terminal bromochlorofluoromethyl groups, demonstrating the compound's utility in organic synthesis processes such as Wittig and Horner–Wadsworth–Emmons reactions (Balaraman et al., 2016).

NMR Spectroscopy Studies

NMR spectroscopy offers detailed insights into the structure and dynamics of molecules like this compound. Investigations on related compounds using 19F, 13C, and 1H NMR spectroscopy have yielded comprehensive data on chemical shifts and coupling constants. Such studies not only enhance our understanding of molecular structure but also inform about the solvent and temperature effects on chemical shifts and coupling constants, which are critical for characterizing the compound (Hinton & Jaques, 1975).

Copolymerization and Material Science Applications

The radical copolymerization of vinylidene fluoride with bromofluorinated alkenes such as 4-bromo-1,1,2-trifluorobut-1-ene, a compound closely related to this compound, has been studied for the synthesis of materials with specific properties. This process illustrates the potential of such halogenated compounds in creating novel polymeric materials with unique characteristics, demonstrating the broader application of this compound in material science (Guiot et al., 2005).

Safety and Hazards

1-Bromo-2-chloro-1,1,2-trifluorobutane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Safety measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name |

1-bromo-2-chloro-1,1,2-trifluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrClF3/c1-2-3(6,7)4(5,8)9/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHKKHXOFLQESJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)(F)Br)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)

![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)

![4-amino-N-{3-[(dimethylamino)methyl]phenyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B1525510.png)

![1-{[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-1,4-diazepane dihydrochloride](/img/structure/B1525512.png)